8-(Cyclohept-1-en-1-yl)-2-octyl-4,5,6,7-tetrahydrocyclohepta[c]pyrrole-1,3(2H,3aH)-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Octylbicycloheptenedicarboximide involves the reaction of bicycloheptene with octylamine under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like palladium on carbon. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-Octylbicycloheptenedicarboximide follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. Quality control measures are implemented to ensure the purity and effectiveness of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Octylbicycloheptenedicarboximide primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while oxidation reactions can produce carboxylic acids .
Scientific Research Applications
N-Octylbicycloheptenedicarboximide has a wide range of applications in scientific research:
Mechanism of Action
N-Octylbicycloheptenedicarboximide works by inhibiting the enzymes that degrade pyrethroid insecticides. This inhibition allows the insecticides to remain active for a longer period, thereby increasing their effectiveness. The compound targets specific enzymes in the insect’s metabolic pathway, preventing the breakdown of the insecticide and leading to increased mortality rates among pests .
Comparison with Similar Compounds
Similar Compounds
Piperonyl Butoxide: Another synergist used in pesticide formulations.
N-Octylbicycloheptenedicarboximide: Unique due to its bicyclic structure and specific enzyme inhibition mechanism.
Uniqueness
N-Octylbicycloheptenedicarboximide is unique in its ability to enhance the potency of pyrethroid insecticides without having intrinsic pesticidal properties. Its specific mechanism of enzyme inhibition sets it apart from other synergists .
Properties
Molecular Formula |
C24H37NO2 |
---|---|
Molecular Weight |
371.6 g/mol |
IUPAC Name |
4-(cyclohepten-1-yl)-2-octyl-6,7,8,8a-tetrahydro-5H-cyclohepta[c]pyrrole-1,3-dione |
InChI |
InChI=1S/C24H37NO2/c1-2-3-4-5-8-13-18-25-23(26)21-17-12-11-16-20(22(21)24(25)27)19-14-9-6-7-10-15-19/h14,21H,2-13,15-18H2,1H3 |
InChI Key |
QFCICLQFZGILCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=O)C2CCCCC(=C2C1=O)C3=CCCCCC3 |
Origin of Product |
United States |
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